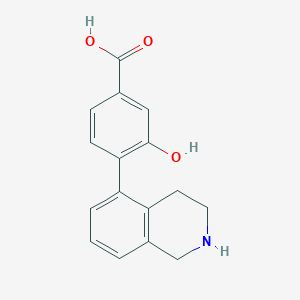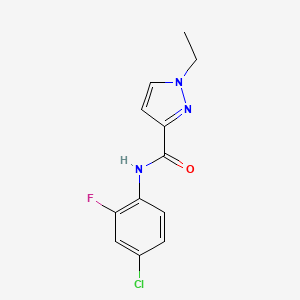
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as MMPS, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications. MMPS is a small molecule inhibitor that targets matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tissue remodeling and repair.
Mecanismo De Acción
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide are small molecule inhibitors that target MMPs by binding to the active site of the enzyme, preventing the degradation of extracellular matrix components. MMPs are zinc-dependent enzymes that require the presence of a zinc ion for their catalytic activity. This compound bind to the zinc ion in the active site of MMPs, preventing the binding of substrates and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects
This compound have been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the prevention of plaque rupture, and the reduction of inflammation and tissue damage. This compound have also been shown to have an effect on angiogenesis, the process of new blood vessel formation, by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide have several advantages for lab experiments, including their high selectivity for MMPs, their ability to inhibit MMP activity in vivo, and their potential for use in combination with other therapeutic agents. However, there are also limitations to using this compound in lab experiments, including their potential toxicity and the need for careful control of reaction conditions and purification techniques to obtain a high yield and purity product.
Direcciones Futuras
There are several future directions for the development and use of 4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in scientific research. One direction is the development of more potent and selective this compound that target specific MMPs involved in various diseases. Another direction is the use of this compound in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Additionally, the use of this compound in drug delivery systems, such as nanoparticles, may improve their bioavailability and targeted delivery to specific tissues. Finally, the development of this compound as diagnostic tools for MMP activity may provide valuable information for disease diagnosis and monitoring.
Métodos De Síntesis
The synthesis of 4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves a multistep process that includes the reaction of 4-methylphenyl-3-(morpholin-4-ylcarbonyl)benzenesulfonyl chloride with 4-methylmorpholine to produce the intermediate product, which is then reacted with a sulfonamide derivative to yield the final product. The synthesis of this compound requires careful control of reaction conditions and purification techniques to obtain a high yield and purity product.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. MMPs are involved in the degradation of extracellular matrix components, which play a crucial role in tumor invasion, angiogenesis, and metastasis. This compound have been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and colon cancer, by suppressing MMP activity. In cardiovascular diseases, MMPs are involved in the development of atherosclerosis and plaque rupture. This compound have been shown to reduce the progression of atherosclerosis and prevent plaque rupture by inhibiting MMP activity. In inflammatory disorders, MMPs are involved in the degradation of extracellular matrix components, leading to tissue damage and inflammation. This compound have been shown to reduce inflammation and tissue damage by inhibiting MMP activity.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-6-16(7-4-14)20-26(23,24)17-8-5-15(2)18(13-17)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSGULSXTVYSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)




![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)